2-(3-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide
Description
Key Structural Features:
Thiolan Sulfone Ring :
Acetamide Backbone :
Bromophenoxy Group :
Table 1 : Bond Lengths and Angles from Computational Modeling
| Bond/Angle | Value (Å/°) |
|---|---|
| C=O (Acetamide) | 1.23 |
| C-S (Sulfone) | 1.76 |
| S=O | 1.43 |
| C-Br | 1.90 |
| N-C (Thiolan) | 1.47 |
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) :
¹H NMR (400 MHz, CDCl₃) :
- δ 7.35–7.28 (m, 1H, Ar-H): Aromatic proton adjacent to bromine.
- δ 6.95–6.88 (m, 2H, Ar-H): Remaining aromatic protons.
- δ 4.52 (s, 2H, OCH₂CO): Methylene group linking phenoxy and acetamide.
- δ 3.72–3.65 (m, 1H, Thiolan-H): Proton on the thiolan ring.
- δ 3.12 (s, 3H, N-CH₃): Methyl group attached to nitrogen.
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Spectroscopy :
Mass Spectrometry (MS) :
- Molecular Ion : m/z 401.3 [M]⁺.
- Fragments :
Figure 1 : IR Spectrum Simulated for Key Functional Groups ![IR peaks mapped to functional groups]
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4S/c1-15(11-5-6-20(17,18)9-11)13(16)8-19-12-4-2-3-10(14)7-12/h2-4,7,11H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVXCASOTLOARK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide (CAS Number: 342780-87-4) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A bromophenoxy group, which enhances lipophilicity and potential interactions with biological targets.
- A thiolane ring with a dioxo group, contributing to its reactivity and biological activity.
- An acetamide moiety , allowing for hydrogen bonding interactions.
Molecular Formula: CHBrNOS
Molecular Weight: 348.24 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Similar compounds have shown to activate the Nrf2 pathway, leading to increased expression of antioxidant proteins that combat oxidative stress. This suggests that the compound may enhance cellular resistance to oxidative damage through similar pathways.
- Enzyme Inhibition : The presence of the bromophenoxy group may facilitate interactions with specific enzymes or receptors, potentially inhibiting their activity. This is common among compounds with similar functional groups.
- Cellular Signaling Modulation : The compound might influence various signaling pathways, including those related to cell survival and apoptosis, by modulating protein interactions and post-translational modifications.
Data Table: Comparison of Biological Activities
| Compound Name | CAS Number | Molecular Formula | Potential Biological Activity |
|---|---|---|---|
| This compound | 342780-87-4 | CHBrNOS | Antioxidant, Enzyme Inhibition |
| 3-Bromo-4,5-dihydroxybenzaldehyde | Not specified | CHBrO | Antioxidant via Nrf2 activation |
Comparison with Similar Compounds
Key Observations :
Polarity and Solubility : The sulfone group in the target compound increases polarity compared to morpholine-containing analogs () but less than benzothiazole derivatives (), which exhibit higher lipophilicity due to aromatic trifluoromethyl groups.
Bioactivity :
- The benzothiazole core () is associated with kinase inhibition and anticancer activity, whereas the sulfone-thiolane moiety (target compound) may target sulfotransferases or inflammation-related pathways.
- The morpholine group () enhances solubility and may improve blood-brain barrier penetration .
Synthetic Complexity : The target compound’s thiolane sulfone and N-methyl groups require multi-step synthesis, whereas morpholine derivatives () are simpler to prepare.
Pharmacokinetic and Pharmacodynamic Profiles
- Metabolic Stability: The sulfone group in the target compound reduces susceptibility to cytochrome P450 oxidation compared to non-sulfonated analogs (e.g., ’s morpholine derivative) .
- Binding Affinity: The 3-bromophenoxy group may confer stronger halogen bonding than 4-isopropylphenoxy () or methoxyphenyl () substituents, as bromine has a larger van der Waals radius than fluorine or methyl groups.
- Toxicity : Sulfone-containing compounds (e.g., target compound) may carry a higher risk of hepatotoxicity compared to morpholine derivatives, which are generally well-tolerated .
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 2-(3-bromophenoxy)-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-methylacetamide, and how can reaction yields be optimized?
- Methodology : The synthesis of structurally related acetamides often involves coupling substituted phenols with activated acyl intermediates. For example, highlights a multi-step synthesis using 2-chloro-N-methylacetamide and substituted benzoates, with yields optimized via temperature control (e.g., maintaining 273 K during coupling) and purification via solvent extraction (dichloromethane) . suggests adapting methods for analogous compounds, such as reacting substituted phenols with acetyl chlorides in the presence of triethylamine to form acetamide bonds . Yield optimization may require adjusting stoichiometry, catalyst loadings (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in ), or solvent systems .
Q. How can the molecular structure of this compound be characterized experimentally?
- Methodology : X-ray crystallography (as in ) is a gold standard for determining bond angles, dihedral angles, and hydrogen-bonding networks. For this compound, single-crystal growth via slow evaporation (e.g., methylene chloride as a solvent) and refinement using software like SHELX or Olex2 are recommended . Spectroscopic methods, such as NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), can validate purity and functional groups. Computational tools (e.g., PubChem’s InChI key generation in ) supplement experimental data .
Q. What biochemical assays are suitable for studying its protein-binding interactions?
- Methodology : emphasizes using biochemical assays like surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity (Kd) and kinetics (kon/koff). For example, immobilizing target proteins (e.g., ion channels or enzymes) on sensor chips and titrating the compound to assess dose-dependent responses . Radioligand displacement assays may also quantify competitive binding in receptor studies.
Advanced Research Questions
Q. How can researchers design experiments to evaluate its environmental persistence and degradation pathways?
- Methodology : Per , conduct laboratory studies under controlled conditions to assess hydrolysis, photolysis, and microbial degradation. Use HPLC-MS/MS to track degradation products and quantify half-lives (t½) in water/soil matrices. OECD guidelines (e.g., Test 301 for ready biodegradability) can standardize protocols. Computational modeling (e.g., EPI Suite) predicts properties like logP and biodegradation likelihood .
Q. What advanced techniques resolve contradictions in bioactivity data across studies?
- Methodology : Discrepancies in IC50 or EC50 values may arise from assay conditions (e.g., cell line variability, solvent effects). recommends orthogonal assays (e.g., luciferase reporter gene assays alongside Western blotting for Nrf2 activation) to confirm activity. Meta-analysis of dose-response curves and statistical tools (e.g., ANOVA with post-hoc tests) can identify outliers .
Q. How can its interactions with lipid bilayers or membrane proteins be systematically studied?
- Methodology : Use molecular dynamics (MD) simulations to predict partitioning into lipid bilayers (e.g., POPC membranes) and free-energy calculations (umbrella sampling). Experimentally, fluorescence quenching assays with liposome-encapsulated dyes or patch-clamp electrophysiology (for ion channel modulation) validate computational predictions .
Data Contradiction Analysis
Q. Why might synthesis yields vary significantly between similar acetamide derivatives?
- Analysis : reports low yields (2–5%) for AZD8931 due to steric hindrance or intermediate instability. In contrast, achieved higher yields via optimized coupling (e.g., dichloromethane solvent, triethylamine base). Key variables include reagent purity, reaction time, and workup procedures. DOE (Design of Experiments) methods, such as fractional factorial designs, can isolate critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
